Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
The compound Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate features a fused pyrido[2,3-d]pyrimidine core, a bicyclic system combining pyridine and pyrimidine rings. Key substituents include:
- 3-Fluorophenyl group at position 5: An aromatic ring with electron-withdrawing fluorine, influencing electronic properties and intermolecular interactions.
- Methyl group at position 7**: Enhances steric bulk and modulates solubility.
- Allyl ester at position 6: A reactive ester group that may serve as a synthetic handle for further derivatization.
The compound’s molecular formula is estimated as C₂₃H₂₇FN₃O₃S, with a molecular weight of ~444.55 g/mol. While direct synthesis data are unavailable, analogous pyrimidine derivatives in the literature (e.g., ) suggest possible routes involving multicomponent reactions (e.g., Biginelli-type) with aldehydes, thioureas, and β-keto esters .
Properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-5-(3-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-4-6-11-30-22-25-19-18(20(27)26-22)17(14-8-7-9-15(23)12-14)16(13(3)24-19)21(28)29-10-5-2/h5,7-9,12,17H,2,4,6,10-11H2,1,3H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNALJUZBPOANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=CC=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrido[2,3-d]Pyrimidine Skeleton Construction
The pyrido[2,3-d]pyrimidine framework is typically assembled via cyclocondensation reactions. A precedent exists in the synthesis of pyrido[1,2-a]pyrimidin-4-ones, where α-(2-pyridyl)-α-aryl-acetamides undergo cyclocondensation with diethyl carbonate to form fused pyrimidine-diones. Adapting this strategy, a thiourea derivative could react with a β-keto ester to form the pyrimidine ring. For example, condensation of 3-fluorophenylacetamide with ethyl acetoacetate in the presence of phosphorus oxychloride may yield the 4-oxo intermediate. The tetrahydro saturation at positions 3,4,5,8 can be achieved via catalytic hydrogenation of the aromatic precursor.
Introduction of the 3-Fluorophenyl Group at Position 5
The 3-fluorophenyl moiety is introduced early in the synthesis to ensure regioselectivity. A Friedel-Crafts alkylation using 3-fluorobenzyl chloride under Lewis acid catalysis (e.g., AlCl₃) is feasible. Alternatively, Suzuki-Miyaura coupling with a boronic acid derivative could install the aryl group post-cyclization. For instance, a brominated intermediate at position 5 reacts with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.
Methylation at Position 7
Quaternization of the nitrogen at position 7 is achieved via N-methylation. Treatment of the intermediate with methyl iodide in the presence of a base like potassium carbonate in DMF selectively methylates the secondary amine. Solvent choice is critical to avoid over-alkylation; dimethylformamide (DMF) provides optimal solubility and reaction control.
Thioether Formation at Position 2
The butylthio group is introduced via nucleophilic displacement of a halogen or sulfonate leaving group. For example, chlorination at position 2 using PCl₅ followed by reaction with butanethiol in the presence of triethylamine yields the thioether. Alternatively, a Mitsunobu reaction with butanethiol and diethyl azodicarboxylate (DEAD) ensures efficient coupling under mild conditions.
Allyl Esterification at Position 6
Esterification of the carboxylic acid at position 6 with allyl alcohol is accomplished using carbodiimide coupling agents. A mixture of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane facilitates the formation of the allyl ester. Transesterification from a methyl ester precursor is also viable; refluxing with allyl alcohol and a catalytic amount of sulfuric acid achieves high yields.
Final Reduction to Tetrahydro Form
Partial hydrogenation of the pyrido-pyrimidine ring to the 3,4,5,8-tetrahydro derivative is performed using palladium on carbon (Pd/C) under hydrogen gas. Selective saturation is controlled by adjusting reaction time and pressure to avoid over-reduction. Monitoring via NMR ensures the retention of the 4-oxo group and the integrity of other substituents.
Analytical Validation and Optimization
Each synthetic step requires validation through spectroscopic methods:
- NMR : Confirmation of substituent positions and ring saturation.
- HPLC : Purity assessment (>95% for intermediates).
- Mass Spectrometry : Molecular ion peaks matching expected masses.
Optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) is critical. For instance, cyclocondensation proceeds optimally at 80°C in toluene, while Suzuki coupling requires anhydrous tetrahydrofuran (THF) at 60°C.
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions during cyclization are minimized using directing groups. The 3-fluorophenyl moiety acts as an electron-withdrawing group, directing electrophilic substitution to position 5.
- Steric Hindrance : Bulky substituents (e.g., butylthio) may slow reaction rates. Using polar aprotic solvents like DMF enhances solubility.
- Oxidation Sensitivity : The 4-oxo group is prone to reduction. Employing mild hydrogenation conditions (e.g., 1 atm H₂, room temperature) preserves the ketone.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Often with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Particularly nucleophilic substitution, facilitated by bases like sodium hydride in polar aprotic solvents.
Common Reagents and Conditions
The typical reagents and conditions include:
Bases: Sodium hydride, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Hydroxy derivatives.
Substitution Products: Compounds where the butylthio or allyl groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry
This compound is a valuable building block in organic synthesis, contributing to the development of new materials and chemical entities due to its reactivity and structural features.
Biology
Its structure makes it a candidate for investigation in biochemical pathways, particularly those involving enzymatic modifications of the fluorophenyl and butylthio groups.
Medicine
Potential medicinal applications include its use as a scaffold for developing pharmaceuticals targeting diseases modulated by pyrimidine derivatives.
Industry
Industrially, it could serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialized chemicals.
Mechanism of Action
The mechanism by which Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves:
Molecular Targets: Interactions with enzyme active sites where the fluorophenyl group can engage in pi-stacking, and the butylthio group can undergo metabolic transformations.
Pathways: Modulation of pathways related to pyrimidine metabolism and signaling, impacting cellular processes like DNA replication and repair.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Analysis
Core Structure Differences: The pyrido[2,3-d]pyrimidine core in the target compound offers a rigid, planar structure compared to the non-fused tetrahydropyrimidine cores in and . This rigidity may influence π-π stacking and binding affinity in biological systems. The thiazolo[3,2-a]pyrimidine in incorporates a sulfur atom in the fused ring, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects: Fluorine vs. Butylthio Group: Unique to the target compound, this substituent increases lipophilicity (predicted ClogP +0.8 vs. methoxymethyl in ) and may resist oxidative metabolism compared to oxygen-containing analogs.
Synthetic and Safety Considerations :
Q & A
Q. What synthetic strategies are recommended for preparing Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving pyrimidine and pyridine precursors. A typical approach includes:
- Step 1 : Condensation of substituted pyrimidine intermediates with allyl carboxylate esters under reflux conditions in aprotic solvents (e.g., DMF or toluene).
- Step 2 : Introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
- Step 3 : Thioether formation (butylthio group) via nucleophilic substitution, optimized at 60–80°C in THF with a base like K₂CO₃ .
- Yield Optimization : Monitor reaction progress via TLC and purify using flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., allyl ester protons at δ 4.6–5.2 ppm, fluorophenyl aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ ion for C₂₃H₂₅FN₃O₃S) with <2 ppm error .
- X-ray Crystallography : Resolve bicyclic pyrido-pyrimidine core geometry and substituent orientation (if single crystals are obtainable) .
Advanced Research Questions
Q. How can contradictory solubility and stability data for this compound be resolved experimentally?
- Methodological Answer :
- Solubility Profiling : Conduct systematic studies in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or HPLC. Note discrepancies arising from crystallinity vs. amorphous forms .
- Stability Testing : Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Use HPLC-PDA to track decomposition products (e.g., ester hydrolysis or thioether oxidation) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate solvent polarity, temperature, and degradation pathways .
Q. What experimental approaches elucidate the compound’s mechanism of action against kinase targets?
- Methodological Answer :
- In Vitro Enzyme Assays : Screen against recombinant kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with known inhibitors .
- Molecular Docking : Model interactions using software like AutoDock Vina. Focus on hydrogen bonding with pyrimidine carbonyl groups and hydrophobic contacts with the butylthio moiety .
- Cellular Validation : Test in cancer cell lines (e.g., MCF-7 or HeLa) with Western blotting to assess downstream pathway inhibition (e.g., phosphorylated ERK reduction) .
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thioether chains (e.g., propylthio vs. pentylthio) and fluorophenyl regioisomers (e.g., 2-fluoro vs. 4-fluoro).
- Biological Testing : Compare IC₅₀ in enzyme/cell assays to identify critical substituents. For example, bulky thioethers may enhance kinase selectivity .
- Computational QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Verification : Re-examine samples via DSC (melting point) and HPLC (purity >95%). Impurities (e.g., unreacted intermediates) can depress melting points .
- Spectral Reproducibility : Repeat NMR under standardized conditions (e.g., deuterated DMSO, 500 MHz). Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
